

A Comparative Analysis of Chlorotrifluoromethane Solubility Across Diverse Experimental Media

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Chlorotrifluoromethane**

Cat. No.: **B1293557**

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For researchers, scientists, and professionals in drug development, understanding the solubility of compounds is a cornerstone of process design, formulation, and safety assessment. This guide provides an in-depth comparison of the solubility of **Chlorotrifluoromethane** (CClF_3), also known as CFC-13, across a range of experimental media. By synthesizing experimental data with fundamental thermodynamic principles, this document aims to be an authoritative resource for predicting and controlling the behavior of this compound in various chemical environments.

Understanding the Physicochemical Landscape of Chlorotrifluoromethane

Chlorotrifluoromethane is a colorless, non-flammable gas at standard conditions^[1]. Its molecular structure, a central carbon atom bonded to three fluorine atoms and one chlorine atom, results in a tetrahedral geometry. This arrangement of highly electronegative fluorine atoms and a larger chlorine atom creates a polar molecule. The interplay of its polarity, molecular size, and the nature of the solvent dictates its solubility. The dissolution of a gas into a liquid is a dynamic process governed by enthalpy and entropy changes, where the final equilibrium solubility represents a balance between the energy required to create a cavity in the solvent and the energy released upon solvation of the gas molecule^{[2][3]}.

Aqueous Solubility: A Baseline for Comparison

The solubility of **chlorotrifluoromethane** in water is relatively low, a characteristic stemming from the significant energy required to disrupt the strong hydrogen-bonding network of water to accommodate the non-polar gas molecules.

Table 1: Solubility of **Chlorotrifluoromethane** in Water at Various Temperatures

Temperature (°C)	Solubility (g/100 g of water)
0	0.018
10	0.0137
25	0.00601 (60.1 mg/L)

Data sourced from various chemical databases and literature[1][4][5].

As illustrated in Table 1, the aqueous solubility of **chlorotrifluoromethane** decreases with increasing temperature. This inverse relationship is typical for the dissolution of gases in liquids, as the process is generally exothermic. According to Le Chatelier's principle, an increase in temperature shifts the equilibrium towards the endothermic direction, which in this case is the release of the dissolved gas.

Solubility in Organic Solvents: Exploring Diverse Interactions

Chlorotrifluoromethane exhibits significantly higher solubility in organic solvents compared to water[6]. This is primarily due to the more favorable intermolecular interactions between the solute and the solvent molecules. The principle of "like dissolves like" is a useful, albeit simplified, guide here. The polarity and polarizability of both the solute and the solvent are key determinants of solubility.

Table 2: Solubility of **Chlorotrifluoromethane** in Various Organic Solvents at 25°C

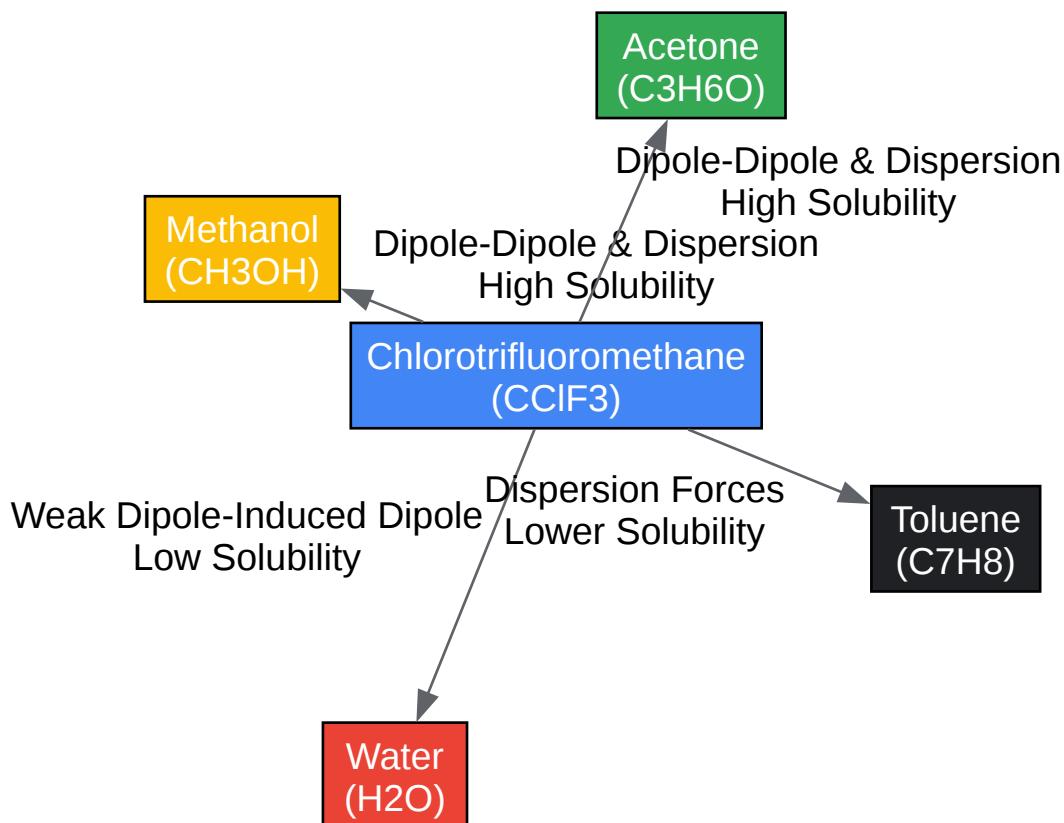
Solvent	Chemical Class	Solubility (g/L)
Methanol	Alcohol	679.04
Ethanol	Alcohol	386.77
Isopropanol	Alcohol	325.92
n-Propanol	Alcohol	251.11
n-Butanol	Alcohol	188.03
Isobutanol	Alcohol	172.48
Acetone	Ketone	379.51
Ethyl Acetate	Ester	109.11
Toluene	Aromatic Hydrocarbon	46.18
Acetonitrile	Nitrile	225.62
DMF	Amide	1196.53

Data sourced from chemical property databases[5].

The data in Table 2 reveals several important trends:

- Polar Solvents: **Chlorotrifluoromethane** shows high solubility in polar aprotic solvents like DMF and polar protic solvents like methanol. This can be attributed to dipole-dipole interactions and London dispersion forces.
- Alcohols: Within the alcohol series, solubility generally decreases as the carbon chain length increases. This is likely due to the decreasing polarity and increasing contribution of the non-polar alkyl chain of the alcohol.
- Aromatic vs. Aliphatic Hydrocarbons: The lower solubility in toluene, an aromatic hydrocarbon, compared to the more polar solvents, highlights the importance of matching intermolecular forces for enhanced solubility.

To fully comprehend the solubility behavior, it is essential to consider the specific intermolecular forces at play.



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Caption: Intermolecular forces governing CClF₃ solubility.

The Influence of Pressure and Temperature

For gas solubility, pressure is a critical parameter, as described by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid. While specific high-pressure solubility data for **chlorotrifluoromethane** is sparse in readily available literature, the general principle of increasing solubility with increasing pressure holds true.

The temperature dependence of solubility is governed by the enthalpy of solution. As observed with aqueous solutions, the solubility of **chlorotrifluoromethane** in organic solvents is also expected to decrease with increasing temperature, although the extent of this decrease can vary depending on the solvent.

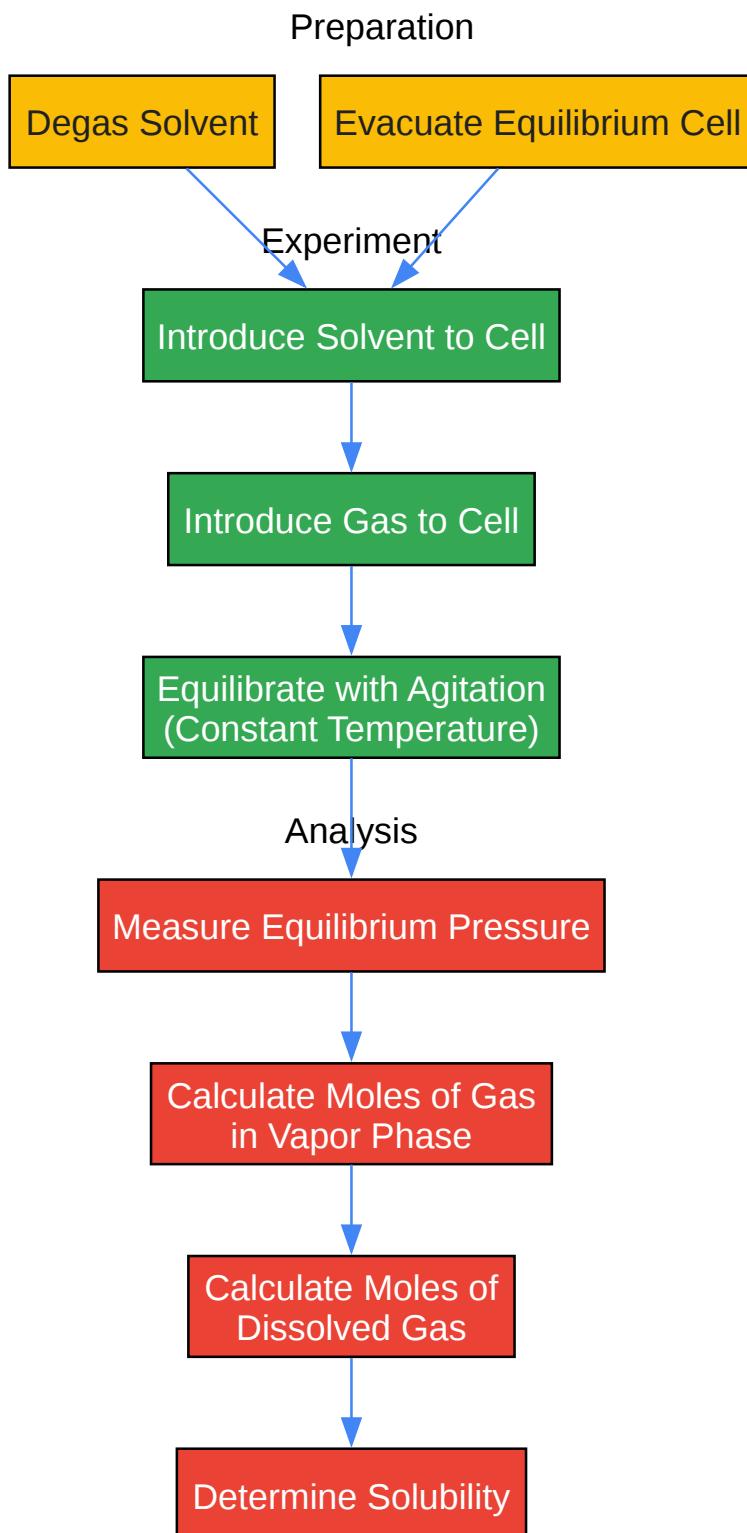
Experimental Determination of Gas Solubility: A Protocol for the Static Equilibrium Method

To ensure the reliability of solubility data, standardized experimental procedures are paramount. The static equilibrium method is a widely used and accurate technique for determining the solubility of gases in liquids.

Principle

A known amount of degassed solvent is brought into contact with a known amount of the gas in a sealed, thermostated vessel of known volume. The system is allowed to reach equilibrium with agitation. By measuring the initial and final pressures and knowing the volumes of the gas and liquid phases, the amount of gas dissolved in the liquid can be calculated.

Experimental Workflow

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Caption: Workflow for the static equilibrium method.

Detailed Protocol

- Solvent Degassing: The solvent is thoroughly degassed to remove any dissolved air, typically by repeated freeze-pump-thaw cycles or by sparging with an inert gas followed by vacuum application.
- Apparatus Preparation: A high-pressure equilibrium cell of known volume, equipped with a pressure transducer and a temperature probe, is evacuated.
- Solvent Introduction: A precise, known mass of the degassed solvent is introduced into the equilibrium cell.
- Gas Introduction: **Chlorotrifluoromethane** is introduced into the cell from a gas cylinder. The initial amount of gas can be determined by the pressure change in a known volume.
- Equilibration: The cell is brought to the desired temperature in a thermostat bath and agitated (e.g., with a magnetic stirrer) to ensure thorough mixing and facilitate the attainment of equilibrium. The pressure is monitored until it stabilizes, indicating that equilibrium has been reached.
- Data Acquisition: The final equilibrium pressure, temperature, and the volumes of the liquid and gas phases are recorded.
- Calculation:
 - The moles of gas in the vapor phase are calculated using an appropriate equation of state (e.g., the ideal gas law for low pressures or a more sophisticated equation like Peng-Robinson for higher pressures).
 - The moles of dissolved gas are then determined by subtracting the moles of gas in the vapor phase from the total moles of gas introduced into the cell.
 - The solubility is then expressed in the desired units (e.g., mole fraction, g/L).

This self-validating system, where the final pressure is a direct measure of the equilibrium state, provides a high degree of trustworthiness in the obtained solubility data.

Conclusion: A Framework for Application

The solubility of **chlorotrifluoromethane** is a complex interplay of intermolecular forces, temperature, and pressure. While it exhibits low solubility in water, it is considerably more soluble in a range of organic solvents, particularly polar aprotic and short-chain polar protic solvents. This guide provides a comparative overview based on available experimental data and outlines a robust methodology for its experimental determination. For professionals in research and development, this understanding is crucial for applications ranging from solvent selection in chemical processes to modeling the environmental fate and transport of this compound.

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